2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
Description
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of two isoindole-1,3-dione groups connected via an ethoxyphenoxy bridge
Properties
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-19-5-1-2-6-20(19)24(30)27(23)13-15-33-17-9-11-18(12-10-17)34-16-14-28-25(31)21-7-3-4-8-22(21)26(28)32/h1-12H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLTDPBGXIXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)OCCN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common method involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)phenol to form the intermediate, which is then reacted with another equivalent of phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-1,3-dione compounds .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C17H15N2O5
- Molecular Weight : 325.32 g/mol
- IUPAC Name : 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
The compound features two isoindole-1,3-dione moieties linked by an ethoxyphenoxy bridge. Its unique structure contributes to its potential biological activity and utility in synthetic applications.
Chemistry
In the realm of chemistry, 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione serves as a critical building block for synthesizing more complex organic molecules. Its structural integrity allows for the development of novel compounds with tailored properties.
Biology
The compound is investigated for its potential as a biochemical probe. It interacts with various biological targets, which can be harnessed for studying cellular mechanisms and pathways. Notably, it has shown promise in:
- Antimicrobial Activity : Exhibiting significant effects against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation .
Medicine
Research into therapeutic applications is ongoing. The compound has been explored for:
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.
- Cancer Treatment : Investigated for its efficacy against various cancer cell lines through in vitro assays conducted by institutions like the National Cancer Institute .
Industry
In industrial applications, this compound is utilized in:
- Material Science : As a precursor for advanced materials such as polymers and coatings due to its structural rigidity.
- Pharmaceutical Development : Serving as an intermediate in synthesizing active pharmaceutical ingredients .
Anticancer Activity Study
A study evaluated the anticancer efficacy of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione against a panel of human tumor cell lines. The results indicated a mean growth inhibition rate of approximately 50% at concentrations around 10 µM . This highlights its potential as a candidate for further drug development.
Antimicrobial Efficacy Assessment
Research conducted on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A simpler analog with similar structural features but lacking the ethoxyphenoxy bridge.
Phthalimide derivatives: Compounds with similar isoindole-1,3-dione groups but different substituents, such as N-(2-hydroxyethyl)phthalimide.
Uniqueness
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione groups connected by an ethoxyphenoxy bridge, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in various fields .
Biological Activity
The compound 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione, also known as isoindole derivative, is a complex organic molecule with potential biological activities. Its structure consists of an isoindole moiety linked through an ethoxy bridge to a phenoxy group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C20H16N2O5
- Molecular Weight : 364.4 g/mol
- IUPAC Name : 2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
- CAS Number : 43113-25-3
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Research indicates that it may influence cellular processes such as:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Proliferation : Modulating pathways that regulate cell growth.
- Enzyme Inhibition : Interfering with specific enzymes involved in disease processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of isoindole derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2 phase arrest in cancer cells.
- Apoptotic Pathways Activation : Enhancing the expression of pro-apoptotic proteins.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
A review of relevant literature reveals several case studies and experimental findings related to the biological activity of this compound:
Q & A
Q. Table 1. Key Crystallography Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Z | 4 |
| Density (g/cm³) | 1.391 |
| R-factor | 0.042 |
Q. Table 2. Optimized Reaction Conditions
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | K-Phthalimide | 80°C | 12 h | 76% |
| 2 | TBDMS-Cl | RT | 2 h | 85% |
| 3 | DIAD, Ph₃P | 0°C→RT | 6 h | 58% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
